molecular formula C6H10O2S2 B605160 ACS81 CAS No. 805983-04-4

ACS81

Cat. No.: B605160
CAS No.: 805983-04-4
M. Wt: 178.264
InChI Key: SANNXINQSDPDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACS81 is a multifunctional hybrid compound designed for Alzheimer’s disease (AD) treatment, combining tacrine (a cholinesterase inhibitor) with hydrogen sulfide (H₂S)-releasing moieties . Tacrine, a first-generation acetylcholinesterase inhibitor, was historically used to enhance cognitive function in AD but faced discontinuation due to severe hepatotoxicity . This compound addresses this limitation by integrating H₂S donors, which exhibit neuroprotective, anti-inflammatory, and hepatoprotective properties .

In preclinical studies, this compound demonstrated improved cognitive and locomotor activity in AD mouse models, reduced hippocampal inflammation, and enhanced synaptic plasticity . Notably, hepatotoxicity studies confirmed that this compound is significantly safer than tacrine alone, marking a critical advancement in AD therapeutics .

Properties

CAS No.

805983-04-4

Molecular Formula

C6H10O2S2

Molecular Weight

178.264

IUPAC Name

3-(Prop-2-en-1-yldisulfanyl)propanoic acid

InChI

InChI=1S/C6H10O2S2/c1-2-4-9-10-5-3-6(7)8/h2H,1,3-5H2,(H,7,8)

InChI Key

SANNXINQSDPDGR-UHFFFAOYSA-N

SMILES

O=C(O)CCSSCC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACS81;  ACS-81;  ACS 81

Origin of Product

United States

Comparison with Similar Compounds

Tacrine and Its Derivatives

Tacrine’s hepatotoxicity prompted the development of derivatives and hybrids to mitigate side effects while retaining cholinesterase inhibition. Key comparisons include:

Compound Mechanism Efficacy Hepatotoxicity References
Tacrine Cholinesterase inhibition Moderate cognitive improvement Severe
Tacrine-H₂S Hybrids (e.g., ACS81) Dual cholinesterase inhibition + H₂S release Enhanced cognitive function, reduced inflammation, synaptic plasticity Minimal
Other Tacrine Hybrids (e.g., tacrine-antioxidant conjugates) Cholinesterase inhibition + oxidative stress reduction Partial neuroprotection Reduced compared to tacrine

Key Findings :

  • Multifunctionality : this compound’s H₂S release distinguishes it from single-mechanism tacrine derivatives. H₂S mitigates oxidative stress, enhances mitochondrial function, and reduces neuroinflammation, synergizing with cholinesterase inhibition .
  • Safety Profile : this compound’s hepatotoxicity is markedly lower than tacrine, addressing a critical barrier in AD drug development .

H₂S-Donor Compounds in AD

H₂S donors like sodium hydrosulfide (NaHS) and GYY4137 have shown neuroprotective effects but lack cholinesterase inhibition. Comparisons highlight:

Compound Mechanism Efficacy Limitations References
NaHS H₂S release Neuroprotection, anti-inflammation Short half-life, no cholinesterase inhibition
GYY4137 Slow H₂S release Sustained neuroprotection No cholinesterase inhibition
This compound Dual mechanism Combined cognitive enhancement and neuroprotection Requires further long-term safety data

Key Findings :

  • Dual Action: this compound’s integration of tacrine and H₂S provides complementary benefits, unlike standalone H₂S donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACS81
Reactant of Route 2
ACS81

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